molecular formula C24H10F6Hg2O9 B586299 Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein CAS No. 943517-73-5

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein

Cat. No.: B586299
CAS No.: 943517-73-5
M. Wt: 957.509
InChI Key: KYKPXIIEBBWLMX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein: is a unique compound known for its fluorescent properties. It is often used as a fluorescent tracer in various scientific research fields. The compound is characterized by its captivating orange solid form and has a molecular weight of 957.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves the reaction of mercury acetate with 2,2,2-trifluoroacetic acid in the presence of fluorescein. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The industrial production also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation states of mercury, while reduction reactions may produce lower oxidation states. Substitution reactions result in the replacement of trifluoroacetate groups with other ligands .

Scientific Research Applications

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent tracer. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2,2-trifluoroacetato-kappaO)di-mercury: Similar in structure but lacks the fluorescein component.

    Mercury Fluorescein: Contains mercury and fluorescein but does not have the trifluoroacetate groups.

    Trifluoroacetato Fluorescein: Contains trifluoroacetate and fluorescein but lacks mercury.

Uniqueness

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein is unique due to its combination of trifluoroacetate, mercury, and fluorescein, which imparts distinct fluorescent properties. This combination makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based detection and imaging .

Properties

InChI

InChI=1S/C20H10O5.2C2HF3O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*3-2(4,5)1(6)7;;/h1-8,21-22H;2*(H,6,7);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPXIIEBBWLMX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[Hg+])OC5=C3C=CC(=C5[Hg+])O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10F6Hg2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747188
Record name Dimercuryfluorescein bis(trifluoroacetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943517-73-5
Record name Dimercuryfluorescein bis(trifluoroacetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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